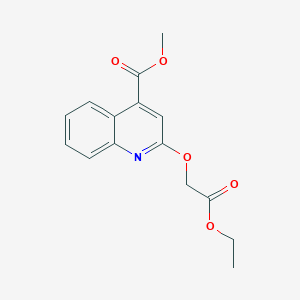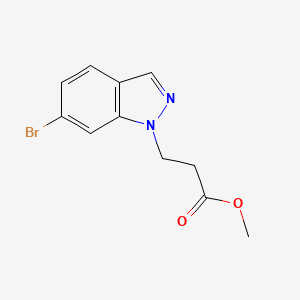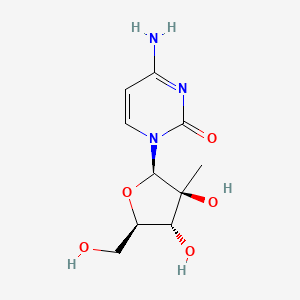
4-amino-1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These toxins are known for their potent inhibitory effects on protein phosphatases, specifically protein phosphatase 1 and 2A, which are crucial enzymes in cellular regulation . Microcystins are primarily found in freshwater environments and pose significant health risks to humans and animals due to their hepatotoxic properties .
Preparation Methods
Microcystins are synthesized non-ribosomally by large multi-enzyme complexes that include polyketide synthases and non-ribosomal peptide synthetases . The biosynthesis involves a series of enzymatic reactions encoded by the microcystin synthetase gene cluster (mcy genes). The mcy gene cluster is divided into two operons: mcyA-C and mcyD-J . The synthetic route involves the incorporation of various amino acids and unique polyketide moieties, resulting in the formation of the cyclic heptapeptide structure .
Chemical Reactions Analysis
Microcystins undergo several chemical reactions, including:
Reduction: Reduction reactions can occur under specific conditions, altering the structure and toxicity of microcystins.
Substitution: Substitution reactions involving the amino acid residues in microcystins can lead to the formation of different variants.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions are various microcystin analogs and degradation products .
Scientific Research Applications
Microcystins have several scientific research applications:
Mechanism of Action
Microcystins exert their effects by inhibiting protein phosphatases 1 and 2A through covalent binding to the catalytic subunits of these enzymes . This inhibition disrupts cellular signaling pathways, leading to cytoskeletal damage, apoptosis, and necrosis in hepatocytes . The molecular targets of microcystins include the active sites of protein phosphatases, where they form irreversible covalent bonds .
Comparison with Similar Compounds
Microcystins are similar to other cyanobacterial toxins such as nodularins, cylindrospermopsins, and anatoxins . microcystins are unique due to their cyclic heptapeptide structure and specific inhibition of protein phosphatases . Nodularins, for example, are cyclic pentapeptides with similar hepatotoxic properties but differ in their amino acid composition and biosynthetic pathways . Cylindrospermopsins and anatoxins have distinct structures and mechanisms of action, targeting different cellular processes .
Similar Compounds
- Nodularins
- Cylindrospermopsins
- Anatoxins
Properties
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUDLEUZKVJXSZ-UZRKRJFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-3a-carbonitrile](/img/structure/B8079743.png)
![benzyl 2-ethyl-4-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B8079751.png)
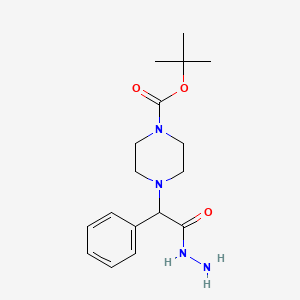
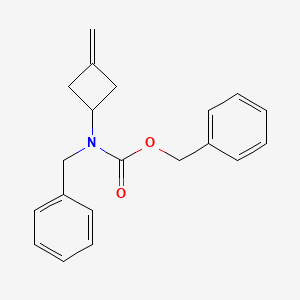
![5-(Thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8079779.png)
![3-Bromo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8079781.png)
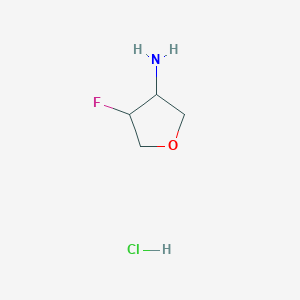
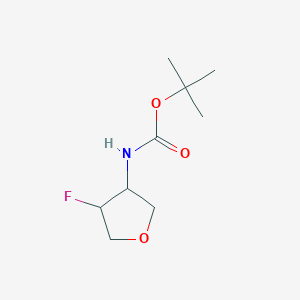
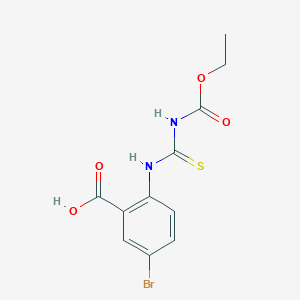
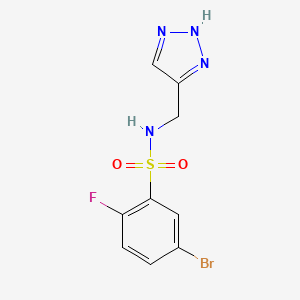
![(3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8079813.png)
